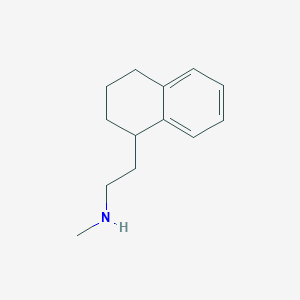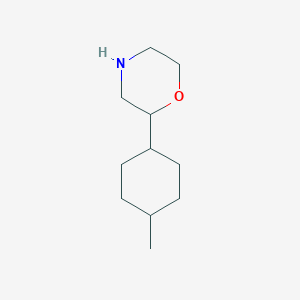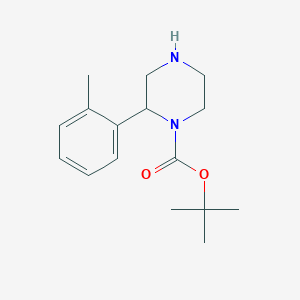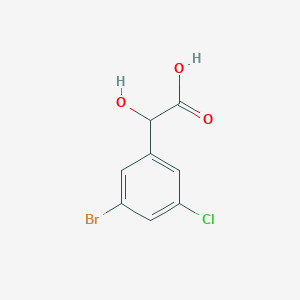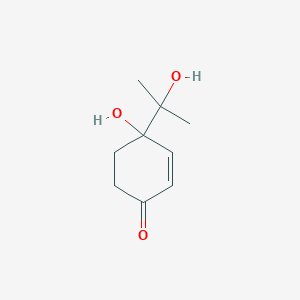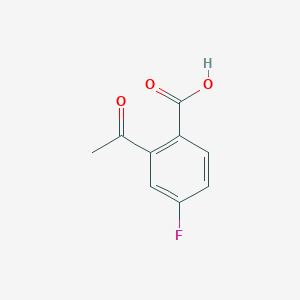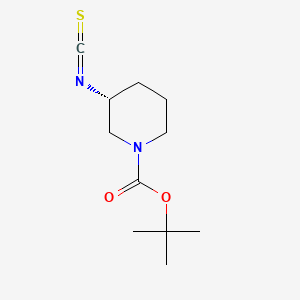
tert-butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperidine ring, which is further substituted with an isothiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with thiophosgene or other isothiocyanate-generating reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction conditions often require low temperatures to control the reactivity of the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amines or thiols
Substitution: Thiourea derivatives
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized materials.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of tert-butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification or inhibition of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites in the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl isocyanate: Similar in structure but with an isocyanate group instead of an isothiocyanate group.
tert-Butyl thiocyanate: Contains a thiocyanate group instead of an isothiocyanate group.
tert-Butyl carbamate: Features a carbamate group instead of an isothiocyanate group.
Uniqueness
tert-Butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate is unique due to the presence of both a tert-butyl group and an isothiocyanate group on a piperidine ring.
Eigenschaften
Molekularformel |
C11H18N2O2S |
|---|---|
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
IKQQACDYIJWBPQ-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N=C=S |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
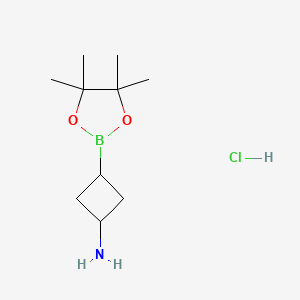
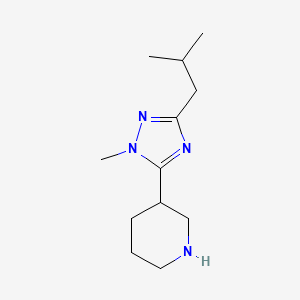
![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)
